molecular formula C9H12N2O2S B13545831 Ethyl 2-(cyclopropylamino)thiazole-5-carboxylate

Ethyl 2-(cyclopropylamino)thiazole-5-carboxylate

Cat. No.: B13545831
M. Wt: 212.27 g/mol
InChI Key: CXZRRUHJDMRKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-aminothiazole-5-carboxylate. This intermediate is then reacted with cyclopropylamine under suitable conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of ethyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Ethyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives:

    Ethyl 2-aminothiazole-5-carboxylate: Lacks the cyclopropylamino group, which may result in different biological activities.

    Cyclopropylamine derivatives: These compounds have similar structural features but may differ in their reactivity and applications.

    Other thiazole derivatives: Compounds like 2-aminothiazole or 2-methylthiazole have different substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

ethyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H12N2O2S/c1-2-13-8(12)7-5-10-9(14-7)11-6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11)

InChI Key

CXZRRUHJDMRKDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(S1)NC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.